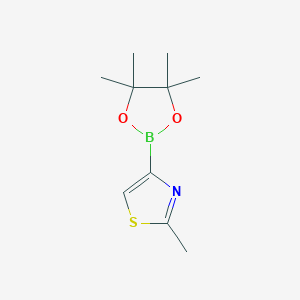
2,8-dichloro-7H-purine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dichloro-7H-purine hydrochloride is a chemical compound with the molecular formula C5H2Cl2N4·HCl. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of two chlorine atoms at the 2 and 8 positions of the purine ring and an additional hydrochloride group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-7H-purine hydrochloride typically involves the chlorination of purine derivatives. One common method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the chlorination at the 2 and 8 positions of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The final product is typically purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,8-Dichloro-7H-purine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 8 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to form dihydropurines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-8-chloropurine or 2,8-diaminopurine can be formed.
Oxidation Products: Purine N-oxides are typical products.
Reduction Products: Dihydropurines are formed upon reduction.
科学研究应用
2,8-Dichloro-7H-purine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,8-dichloro-7H-purine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of enzymatic activity. The compound can also interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer effects.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Another chlorinated purine derivative with chlorine atoms at the 2 and 6 positions.
6-Chloropurine: A simpler chlorinated purine with a single chlorine atom at the 6 position.
2-Chloroadenine: A chlorinated adenine derivative with a chlorine atom at the 2 position.
Uniqueness
2,8-Dichloro-7H-purine hydrochloride is unique due to the specific positioning of chlorine atoms at the 2 and 8 positions, which influences its reactivity and binding properties. This distinct structure allows for unique interactions with biological targets and makes it a valuable compound in various research applications.
属性
CAS 编号 |
2411284-39-2 |
|---|---|
分子式 |
C5H3Cl3N4 |
分子量 |
225.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



